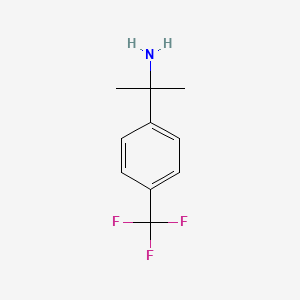
2-(4-(Trifluoromethyl)phenyl)propan-2-amine
Cat. No. B1322263
M. Wt: 203.2 g/mol
InChI Key: BZZQAWGDEQZOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592477B2
Procedure details


To a solution N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide (2.0 g, 8.16 mmol) in ethylene glycol (5 mL) was added KOH (3.66 g, 8.16 mmol) and the resulting mixture was heated for 48 h at 170° C. After cooling to rt, the reaction mixture was extracted with Et2O (3×20 mL). The combined organic layers were washed with water (4×), dried over MgSO4, filtered and evaporated to give a colorless oil. This oil was dissolved in Et2O (30 mL) and a saturated solution of HCl in Et2O (10 mL) was added. The white precipitate was collected, washed with Et2O (3×10 mL) and dried under vacuo. This solid was then poured into Et2O (50 mL) and a 1N aqueous solution of NaOH (20 mL) were added. The organic layer was separated and the aqueous layer was extracted with Et2O. The combined organic layers were washed with water (2×20 mL), dried over MgSO4, filtered and evaporated to give the title compound as colorless oil (1.2 g, 72%). 1H NMR (CDCl3, 300 MHz) δ 7.60-7.46 (m, 4H), 1.53 (br s, 2H), 1.43 (s, 6H). HPLC (Condition A), Rt: 1.73 min (HPLC purity: 94.0%).
Name
N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide
Quantity
2 g
Type
reactant
Reaction Step One






Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)[CH3:3].[OH-].[K+].Cl>C(O)CO.CCOCC>[CH3:3][C:2]([NH2:14])([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:6][CH:5]=1)[CH3:1] |f:1.2|
|
Inputs


Step One
|
Name
|
N-{1-methyl-1-[4-(trifluoromethyl)phenyl]ethyl}acetamide
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC(C)=O
|
|
Name
|
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with Et2O (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (4×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O (3×10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solid was then poured into Et2O (50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 1N aqueous solution of NaOH (20 mL) were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (2×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C1=CC=C(C=C1)C(F)(F)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
